molecular formula C24BF20Li B3121113 Lithium tetrakis(pentafluorophenyl)borate CAS No. 2797-28-6

Lithium tetrakis(pentafluorophenyl)borate

Cat. No. B3121113
CAS RN: 2797-28-6
M. Wt: 686 g/mol
InChI Key: WTTFKRRTEAPVBI-UHFFFAOYSA-N
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Description

Lithium tetrakis(pentafluorophenyl)borate is the lithium salt of the weakly coordinating anion (B(C6F5)4)− . It is commercially valuable in the salt form for the starting material in polymerization reactions and electrochemistry .


Synthesis Analysis

The salt was first produced in studies on tris(pentafluorophenyl)boron, a well-known Lewis acidic compound. Combining equimolar ether solutions of pentafluorophenyllithium and tris(pentafluorophenyl)boron gives the lithium salt of tetrakis(pentafluorophenyl)borate, which precipitates the etherate as a white solid .


Molecular Structure Analysis

The anion is tetrahedral with B-C bond lengths of approximately 1.65 Angstroms . The salt has only been obtained as the etherate, and the crystallography confirms that four ether (OEt2) molecules are bound to the lithium cation, with Li-O bond lengths of approximately 1.95 Å .


Chemical Reactions Analysis

Lithium tetrakis(pentafluorophenyl)borate effectively catalyzed Friedel–Crafts benzylation reactions of aromatic compounds .


Physical And Chemical Properties Analysis

The chemical formula of Lithium tetrakis(pentafluorophenyl)borate is C24BF20Li . Its molar mass is 685.98 g·mol−1 . It is a water-soluble compound .

Scientific Research Applications

Catalysis in Organic Synthesis

Lithium tetrakis(pentafluorophenyl)borate [LiB(C6F5)4] is noted for its effectiveness in catalyzing Friedel-Crafts benzylation reactions, particularly in the presence of magnesium oxide. This reaction is essential for modifying aromatic compounds with benzyl chloride or mesylate and their derivatives (Mukaiyama et al., 2000). Additionally, LiB(C6F5)4 has been used in the benzyl ether synthesis, showing effective benzylation of alcohols with alkali-labile substituents (Nakano et al., 2000).

Role in Photoinitiators and Polymerization

LiB(C6F5)4 plays a crucial role in the synthesis and photolysis of iodonium tetrakis(pentafluorophenyl)gallates, acting as photoinitiators. These compounds have applications in generating stable photoproducts, which are significant in the field of polymer science (Ren et al., 2002). It is also used as a cocatalyst in α-olefin polymerizations, enhancing activities in processes like ethylene and propylene polymerizations (Rhodes et al., 1998).

Applications in Lithium Battery Technologies

In the field of lithium battery electrolytes, LiB(C6F5)4 is incorporated into novel boronate compounds. These compounds significantly improve the conductivity of lithium salts in various solvents, contributing to the development of high-performance lithium batteries (Lee et al., 2002). Moreover, its derivatives are explored as additives, enhancing electrolyte stability and performance in lithium-ion batteries (Chen & Amine, 2007).

Utility in Electrochemical and Photovoltaic Applications

LiB(C6F5)4 has been employed in generating vinyl carbocations under basic conditions, demonstrating potential in electrochemical applications (Wigman et al., 2019). Additionally, its utility extends to photovoltaic applications, such as enhancing the performance and reproducibility of perovskite solar cells (Ye et al., 2017).

Exploration in Microporous Polymer Networks

LiB(C6F5)4 has been studied for its role in creating microporous polymer networks. These materials, combining the fields of weakly coordinating anions and microporous polymer networks, present novel properties and potential applications in various scientific fields (Fischer et al., 2013).

Safety And Hazards

Lithium tetrakis(pentafluorophenyl)borate will deflagrate on melting (ca 265 C) giving thick black smoke, even under nitrogen . It may cause irritation to the respiratory tract, skin, and eyes, and may be harmful if swallowed .

Future Directions

Lithium tetrakis(pentafluorophenyl)borate has been effectively used in diverse categorized transformations such as hydrosilylation of alkene and alkyne, reduction of carbonyl and imine, carbon–fluorine bond activation, and carbon–carbon bond formation . This suggests potential future directions in the development of new catalytic processes.

properties

IUPAC Name

lithium;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24BF20.Li/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTFKRRTEAPVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24BF20Li
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

686.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium tetrakis(pentafluorophenyl)borate

Synthesis routes and methods I

Procedure details

Pentafluorophenyllithium prepared from bromopentafluorobenzene (152 mmol) and butyllithium (152 mmol), was reacted with 45 mmol of boron trichlorode in hexane to obtain tris(pentafluorophenyl)boron as a white solid product. The obtained tris(pentafluorophenyl)boron (41 mmol) was reacted with pentafluorophenyllithium (41 mmol) to isolate lithium tetrakis(pentafluorophenyl)borate as a white solid product.
Quantity
41 mmol
Type
reactant
Reaction Step One
Name
pentafluorophenyllithium
Quantity
41 mmol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The obtained tris(pentafluorophenyl)boron (41 mmol) was reacted with an ether solution of pentafluorophenyllithium (41 mmol) in hexane, to isolate lithium tetrakis(pentafluorophenyl)borate as a white solid product.
Quantity
41 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
pentafluorophenyllithium
Quantity
41 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of pentafluorobenzene (4.40 g, 26.2 mmol) and diethyl ether (50 ml) was added dropwise a 20 wt. % sec-butyllithium/hexane solution (7.98 g, 25.0 mmol) while keeping the temperature of the reaction mixture at -55° to -65° C., and, after the completion of dropwise addition, the mixture was stirred for about 0.5 hours while keeping the temperature at -25°-50° C. Thereafter, a 20.0 wt. % tris(pentafluorophenyl)borane/toluene solution (63.8 g, 25.0 mmol was mixed while keeping the temperature of the reaction mixture at -25° to -40° C., which was stirred for 30 minutes at the same temperature and then the temperature was raised to room temperature. From the solution of lithium tetrakis(pentafluorophenyl)borate thus obtained, diethyl ether was removed by distillation and the organic layer was washed thrice with 20 mL of water. After combining the aqueous layers, 1.1 equivalent to the boron source of an aqueous solution of N,N-dimethylanilinium chloride was reacted with the aqueous layer to deposit white crystals. The crystals obtained were filtered, washed with water and then dried under vacuum to obtain N,N-dimethuylanilinium tetrakis(pentafluorophenyl)borate in 96.1% yield. When determining the purity by means of 1H and 19F NMR using pentafluorotoluene as an internal standard material, it showed 98% or higher.
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
sec-butyllithium hexane
Quantity
7.98 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
tris(pentafluorophenyl)borane toluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium tetrakis(pentafluorophenyl)borate
Reactant of Route 2
Lithium tetrakis(pentafluorophenyl)borate
Reactant of Route 3
Lithium tetrakis(pentafluorophenyl)borate
Reactant of Route 4
Lithium tetrakis(pentafluorophenyl)borate
Reactant of Route 5
Lithium tetrakis(pentafluorophenyl)borate
Reactant of Route 6
Lithium tetrakis(pentafluorophenyl)borate

Citations

For This Compound
423
Citations
E Martin, DL Hughes, SJ Lancaster - Inorganica Chimica Acta, 2010 - Elsevier
Treatment of LiC 6 F 5 with B(C 6 F 5 ) 3 in equal volumes of light petroleum and diethyl ether at low temperature followed by slow warming to room temperature precipitates a …
Number of citations: 24 www.sciencedirect.com
NA Andreeva, VV Chaban - Journal of molecular modeling, 2017 - Springer
Efficient design of ionic compounds requires a systematic understanding of cation–anion interactions. Weakening of electrostatic attraction is essential to increase the liquid range of the …
Number of citations: 12 link.springer.com
M Bolte, I Ruderfer, T Müller - Acta Crystallographica Section E …, 2005 - scripts.iucr.org
(IUCr) Lithium–tetrakis(pentafluorophenyl)borate–benzene (1/1/2) Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC …
Number of citations: 10 scripts.iucr.org
T Mukaiyama, M Nakano, W Kikuchi, J Matsuo - Chemistry Letters, 2000 - journal.csj.jp
Lithium tetrakis(pentafluorophenyl)borate [LiB(C 6 F 5 ) 4 ], a neutral salt, effectively catalyzed Friedel–Crafts benzylation reactions of aromatic compounds with benzyl chloride or …
Number of citations: 14 www.journal.csj.jp
AG Massey, AJ Park - Journal of Organometallic Chemistry, 1964 - Elsevier
The relatively stable white solid tris(pentafluorophenyl)boron has been prepared in high yield from boron trichloride and pentafluorophenyllithium using pentane as a solvent. It shows …
Number of citations: 888 www.sciencedirect.com
B Rhodes, JCW Chien, MD Rausch - Organometallics, 1998 - ACS Publications
The organotin compound (η 5 -pentamethylcyclopentadienyl)tin tetrakis(pentafluorophenyl)borate (1) has been synthesized from a reaction between (pentamethylcyclopentadienyl)tin …
Number of citations: 38 pubs.acs.org
M Nakano, J Matsuo, T Mukaiyama - Chemistry letters, 2000 - journal.csj.jp
Several alcohols possessing alkali-labile substituents such as halogen, ester and ketone were effectively benzylated with benzyl mesylate by using a catalytic amount of lithium tetrakis(…
Number of citations: 13 www.journal.csj.jp
ZA Whitfield, J Bibbs, G Mandouma, J Miller… - International journal for …, 2019 - par.nsf.gov
A series of weakly coordinating cations/anions (TAPR/TFAB) ion pairs are, herein, being proposed as non-aqueous electrolytes for high capacity ORFBs. These were accessed via a …
Number of citations: 1 par.nsf.gov
M Kuprat, M Lehmann, A Schulz, A Villinger - pstorage-acs-6854636.s3 …
Dichloromethane was purified according to a literature procedure,[i] dried over P4O10 and freshly distilled prior to use. N-hexane and n-pentane were dried over Na/benzophenone/…
Y Toba, M Saito, Y Usui - Macromolecules, 1999 - ACS Publications
Cationic photopolymerization of epoxides by the direct and sensitized photolysis of eight onium tetrakis(pentafluorophenyl)borates as initiators has been investigated. The relative …
Number of citations: 70 pubs.acs.org

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